4-(3-Fluoro-4-methoxy-benzyl)-piperidine
Overview
Description
4-(3-Fluoro-4-methoxy-benzyl)-piperidine is an organic compound that features a piperidine ring substituted with a 3-fluoro-4-methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-fluoro-4-methoxy-benzyl)-piperidine typically involves the reaction of 3-fluoro-4-methoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxy-benzyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.
Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The piperidine ring can undergo substitution reactions, where the hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various electrophiles can be used, depending on the desired substitution product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a carbonyl-containing compound, while reduction of the fluoro group would yield a hydrogen-substituted product.
Scientific Research Applications
4-(3-Fluoro-4-methoxy-benzyl)-piperidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-fluoro-4-methoxy-benzyl)-piperidine involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxybenzyl chloride: A precursor used in the synthesis of 4-(3-fluoro-4-methoxy-benzyl)-piperidine.
4-(3-Fluoro-4-methoxyphenyl)methylpiperazine: A compound with a similar structure but different functional groups.
2-(1,3-benzodioxol-5-yl)-5-[(3-fluoro-4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazole: Another compound with a 3-fluoro-4-methoxybenzyl group but different core structure
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a piperidine ring with a 3-fluoro-4-methoxybenzyl group makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
4-[(3-fluoro-4-methoxyphenyl)methyl]piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO/c1-16-13-3-2-11(9-12(13)14)8-10-4-6-15-7-5-10/h2-3,9-10,15H,4-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZWAOAIMYXAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CCNCC2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406507 | |
Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584555-74-8 | |
Record name | 4-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40406507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.